molecular formula C4H8N2O3 B1199790 Methyl(acetoxymethyl)nitrosamine CAS No. 56856-83-8

Methyl(acetoxymethyl)nitrosamine

Cat. No. B1199790
CAS RN: 56856-83-8
M. Wt: 132.12 g/mol
InChI Key: WBXQXRXMGCOVHA-UHFFFAOYSA-N
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Description

“Methyl(acetoxymethyl)nitrosamine” belongs to the class of organic compounds known as organic N-nitroso compounds . These are organic compounds containing a N-nitroso group -NN=O . Nitrosamines are common chemicals in water and foods including cured and grilled meats, dairy products, and vegetables . Everyone is exposed to some level of nitrosamines .


Synthesis Analysis

The one-step synthesis of 14C‐methyl(acetoxymethyl)nitrosamine (14C‐DMN‐OAc) of high specific activity is described . The product was shown to decompose by hydrolysis, as reported previously for the unlabelled material, and by self‐radiolysis, a process which occurred even in methylene chloride solution at high specific activities .


Molecular Structure Analysis

N-Nitrosamines are a class of compounds sharing a general structure where the amine moiety may be derived from any organic secondary amine . Many nitrosamines, particularly those with certain structures, are known to be carcinogenic .


Chemical Reactions Analysis

Nitrosamines are a well-known group of highly potent, mutagenic impurities formed by the reaction of secondary amines with nitrite under acidic conditions . Nitrosamines have been studied for many years due to their presence in foods, cosmetics, tobacco products, industrial solvents, and alcoholic beverages .


Physical And Chemical Properties Analysis

The physical properties of N-nitrosamines depend on the nature of the substituent groups . Some of them, for example N-nitrosodimethylamine, are oily liquids that dissolve well in organic solvents; others, for example N-nitrosodiphenylamine, are solids practically insoluble in water .

Scientific Research Applications

Cancer Research: Oral Tumor Induction

Methyl(acetoxymethyl)nitrosamine has been used to develop an oral tumor model in inbred Syrian golden hamsters. Continuous applications of this compound every 2 weeks at a dose of 2 mg/kg body weight have resulted in the induction of tumors in the cheek pouch, with a 100% occurrence rate .

Gastrointestinal Carcinogenesis Studies

This compound has been instrumental in studying the natural history of intestinal neoplasms. In Sprague-Dawley-derived rats, a single injection of Methyl(acetoxymethyl)nitrosamine led to the development of tumors, predominantly in the small intestine, providing insights into tumor progression and metastasis .

Comparative Oncology: Route of Administration

Research has explored how the route of administration of Methyl(acetoxymethyl)nitrosamine affects the spectrum of tumors induced. This is significant for comparative oncology, as it helps understand the impact of delivery methods on carcinogenic outcomes .

Chemical Carcinogenesis: Promoter Effects

The compound has been used to examine the promoter effects of other chemicals in carcinogenesis. For instance, the application of Methyl(acetoxymethyl)nitrosamine followed by 12-O-tetradecanoylphorbol 13-acetate (TPA) has shown a promoter effect in hamster cheek pouch tumors .

Toxicology: Lethal Dose Determination

In toxicological studies, Methyl(acetoxymethyl)nitrosamine has been used to determine the lethal dose (LD50) in animal models. This helps in assessing the risk and safety profiles of chemicals .

Pharmacokinetics: Absorption and Distribution

The different administration routes studied also provide data on the absorption, distribution, metabolism, and excretion (ADME) of Methyl(acetoxymethyl)nitrosamine, which is crucial for pharmacokinetic modeling .

Pathology: Tumor Morphology and Histopathology

The induced tumors have been examined for their morphological and histopathological characteristics. This research aids in understanding the cellular and tissue-level changes due to chemical carcinogens .

Drug Development: Screening for Anticancer Agents

Lastly, Methyl(acetoxymethyl)nitrosamine-induced tumor models can be used for screening potential anticancer agents. The efficacy of new drugs can be tested against these chemically induced tumors to evaluate their therapeutic potential .

Safety And Hazards

The presence of nitrosamines in pharmaceutical products emerged as a public health concern after reports that harmful levels of nitrosamine impurity, N-nitrosodimethylamine (NDMA), had been observed in certain products . Nitrosamines are toxic compounds, and some are known carcinogens .

Future Directions

As a risk mitigation strategy, components with a high potential to form nitrosamine should be avoided . In the absence of suitable alternatives, sufficient measures to maintain nitrosamines below acceptable intake levels must be applied . The formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .

properties

IUPAC Name

[methyl(nitroso)amino]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-4(7)9-3-6(2)5-8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXQXRXMGCOVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205386
Record name Methyl(acetoxymethyl)nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(acetoxymethyl)nitrosamine

CAS RN

56856-83-8
Record name Methanol, 1-(methylnitrosoamino)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56856-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl(acetoxymethyl)nitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056856838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl(acetoxymethyl)nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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